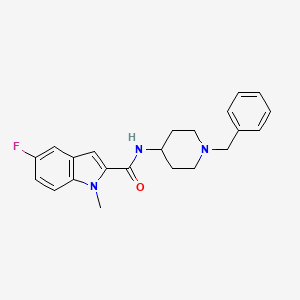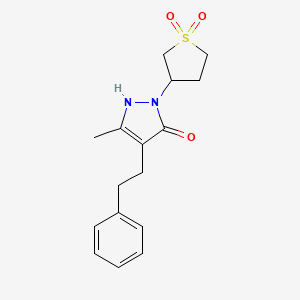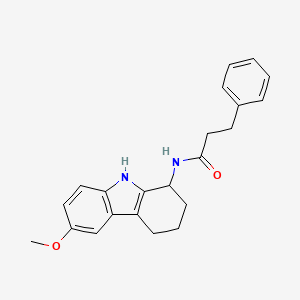![molecular formula C16H18N6O B12177148 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B12177148.png)
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]propanamide is a complex organic compound that features both pyrazole and triazole rings. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the triazole ring, and finally, the coupling of these two rings with a propanamide linker.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of Triazole Ring:
Coupling Reaction: The final step involves coupling the pyrazole and triazole rings with a propanamide linker using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced conductivity.
Wirkmechanismus
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its energetic properties and thermal stability.
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: Used in various chemical applications.
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]propanamide is unique due to its dual heterocyclic structure, which imparts a combination of biological activities and chemical reactivity. This makes it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H18N6O |
|---|---|
Molekulargewicht |
310.35 g/mol |
IUPAC-Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]propanamide |
InChI |
InChI=1S/C16H18N6O/c1-10-14(11(2)21-20-10)6-7-15(23)19-13-5-3-4-12(8-13)16-17-9-18-22-16/h3-5,8-9H,6-7H2,1-2H3,(H,19,23)(H,20,21)(H,17,18,22) |
InChI-Schlüssel |
WAVKWYADJBAFPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1)C)CCC(=O)NC2=CC=CC(=C2)C3=NC=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12177069.png)
![1-(4-fluorophenyl)-3-(2-methoxybenzyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12177074.png)
![N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12177082.png)


![4-hydroxy-6-methyl-1-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)pyridin-2(1H)-one](/img/structure/B12177097.png)
![2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12177113.png)
![N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide](/img/structure/B12177121.png)
![N-(4-carbamoylphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12177127.png)
![N-cycloheptyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12177139.png)
![N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide](/img/structure/B12177144.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12177152.png)

methanone](/img/structure/B12177164.png)
